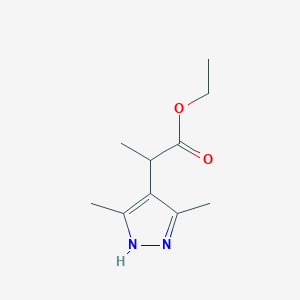![molecular formula C8H8ClN3O2S B1420908 1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-5-スルホニルクロリド CAS No. 1235439-97-0](/img/structure/B1420908.png)
1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-5-スルホニルクロリド
概要
説明
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a sulfonyl chloride group attached at the 5-position. The presence of the sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions.
科学的研究の応用
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, the compound is used to modify biomolecules through sulfonylation reactions. This modification can alter the biological activity of proteins and peptides .
-
Medicine: Its ability to form stable sulfonamide linkages makes it useful in the design of enzyme inhibitors and receptor antagonists .
-
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and polymers .
作用機序
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets in a manner that depends on the diversity of the substituents present at positions n1, c3, c4, c5, and c6 .
Result of Action
Compounds within the pyrazolo[3,4-b]pyridine class have been shown to exhibit significant biological activity .
生化学分析
Biochemical Properties
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, it can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to altered gene expression, affecting the production of proteins necessary for various cellular functions. Moreover, the compound’s impact on cellular metabolism can result in changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound’s inhibition of kinases can prevent the phosphorylation of target proteins, thereby affecting downstream signaling pathways. Additionally, changes in gene expression can occur due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or proteins involved in disease pathways . At higher doses, toxic or adverse effects can occur, including damage to cellular structures and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity.
Metabolic Pathways
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules . For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the following steps:
-
Formation of the Pyrazolopyridine Core: : The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of 3-amino-1,2,4-triazole with 2,3-dichloropyridine under basic conditions to form the pyrazolopyridine core .
-
Introduction of the Sulfonyl Chloride Group: : The sulfonyl chloride group can be introduced by reacting the pyrazolopyridine core with chlorosulfonic acid. This reaction typically requires careful control of temperature and reaction time to ensure the selective formation of the sulfonyl chloride group at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
化学反応の分析
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids .
Common Reagents and Conditions
-
Nucleophilic Substitution: : Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride by-product .
-
Oxidation: : Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonyl chloride group to a sulfonic acid .
Major Products Formed
類似化合物との比較
Similar Compounds
-
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonic acid: : This compound is similar in structure but lacks the reactive sulfonyl chloride group. It is less reactive but more stable under various conditions .
-
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: : This compound has a carboxylic acid group instead of a sulfonyl chloride group. It is used in different types of chemical reactions and has distinct properties compared to the sulfonyl chloride derivative .
Uniqueness
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Its ability to form stable covalent linkages with nucleophiles sets it apart from other similar compounds .
特性
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOPKIPWIMCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



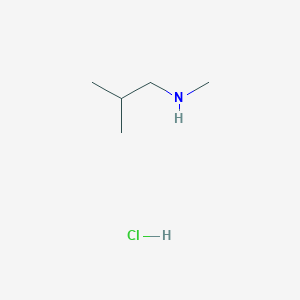

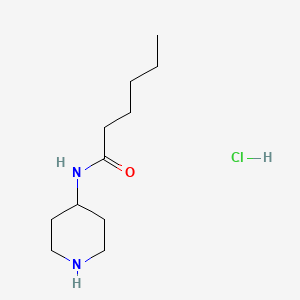
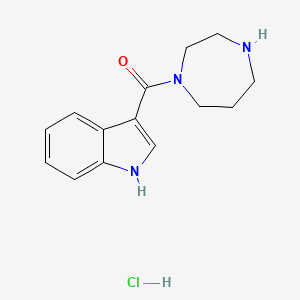
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)

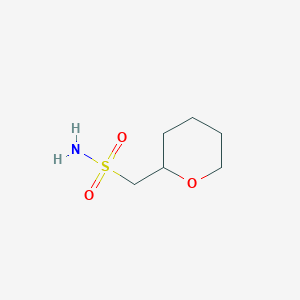

![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)


